

Molecular structure of 4-Acetyl-2-methylphenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 4-Acetyl-2-methylphenylboronic acid pinacol ester

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An In-Depth Technical Guide to 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **4-Acetyl-2-methylphenylboronic acid pinacol ester**. We will move beyond a simple recitation of facts to provide a deeper understanding of its molecular structure, synthesis, and application, grounded in the principles of modern organic chemistry. The protocols and insights herein are designed to be immediately applicable in a laboratory setting.

Molecular Architecture and Physicochemical Profile

4-Acetyl-2-methylphenylboronic acid pinacol ester is an organoboron compound that has gained significant traction as a versatile building block. Its structure features a benzene ring substituted with three key functional groups: a boronic acid pinacol ester, an acetyl group, and a methyl group. The pinacol ester moiety provides enhanced stability compared to the free boronic acid, making it less prone to dehydration and protodeboronation, which simplifies handling, storage, and purification.^[1]

The strategic placement of the methyl group ortho to the boronic ester and the acetyl group para to it creates a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

Property	Value	Data Source
IUPAC Name	1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone	--INVALID-LINK--
CAS Number	1321848-43-4	--INVALID-LINK--
Molecular Formula	C ₁₅ H ₂₁ BO ₃	--INVALID-LINK--
Molecular Weight	260.14 g/mol	--INVALID-LINK--
Appearance	White solid	--INVALID-LINK--
Boiling Point	377.8 ± 35.0 °C at 760 mmHg	--INVALID-LINK--
Density	1.0 ± 0.1 g/cm ³	--INVALID-LINK--

Spectroscopic Signature: A Guide to Characterization

Structural verification is paramount. The following are the expected spectroscopic characteristics for this compound.

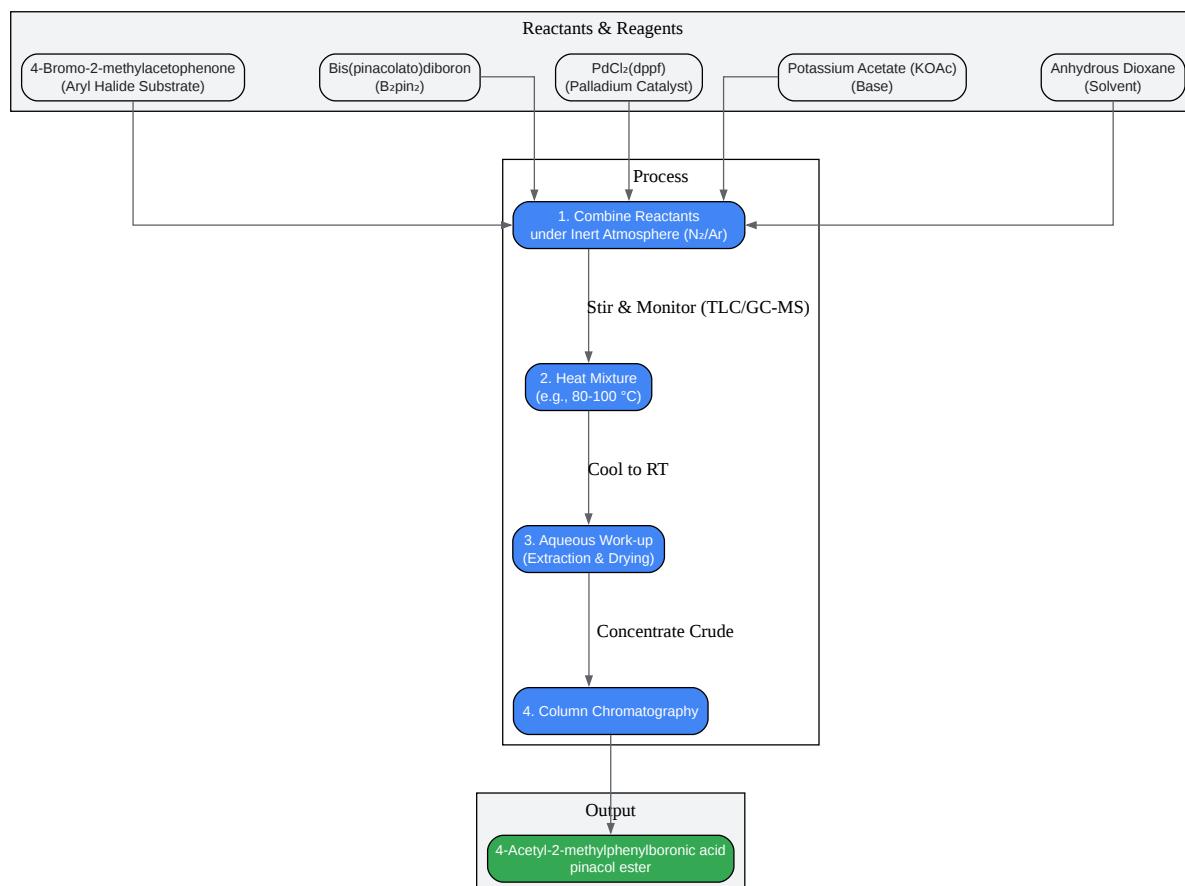
- ¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for structural confirmation. Key diagnostic signals in CDCl₃ would include:
 - A singlet around δ 2.5-2.6 ppm corresponding to the three protons of the ring-bound methyl group.
 - A singlet around δ 2.6 ppm for the three protons of the acetyl methyl group.
 - A characteristic sharp singlet at approximately δ 1.35 ppm, integrating to twelve protons, representing the four equivalent methyl groups of the pinacol ester.
 - A series of multiplets or distinct doublets/doublets of doublets in the aromatic region (δ 7.2-7.8 ppm) for the three protons on the phenyl ring.

- ^{13}C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with key signals for the carbonyl carbon of the acetyl group (typically δ 190 ppm), aromatic carbons, and the characteristic carbons of the pinacol ester group (around δ 84 ppm for the quaternary carbons and δ 25 ppm for the methyl carbons).[2]
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected around $1680\text{-}1690\text{ cm}^{-1}$, indicative of the C=O stretch of the aryl ketone. Additionally, characteristic bands for the B-O bond of the boronate ester will be present, typically in the $1300\text{-}1400\text{ cm}^{-1}$ region.[3]

Synthesis: The Miyaura Borylation Approach

The most reliable and scalable synthesis of **4-Acetyl-2-methylphenylboronic acid pinacol ester** is achieved via the palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide with a diboron reagent.

Experimental Workflow: Miyaura Borylation

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Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation Synthesis.

Detailed Laboratory Protocol

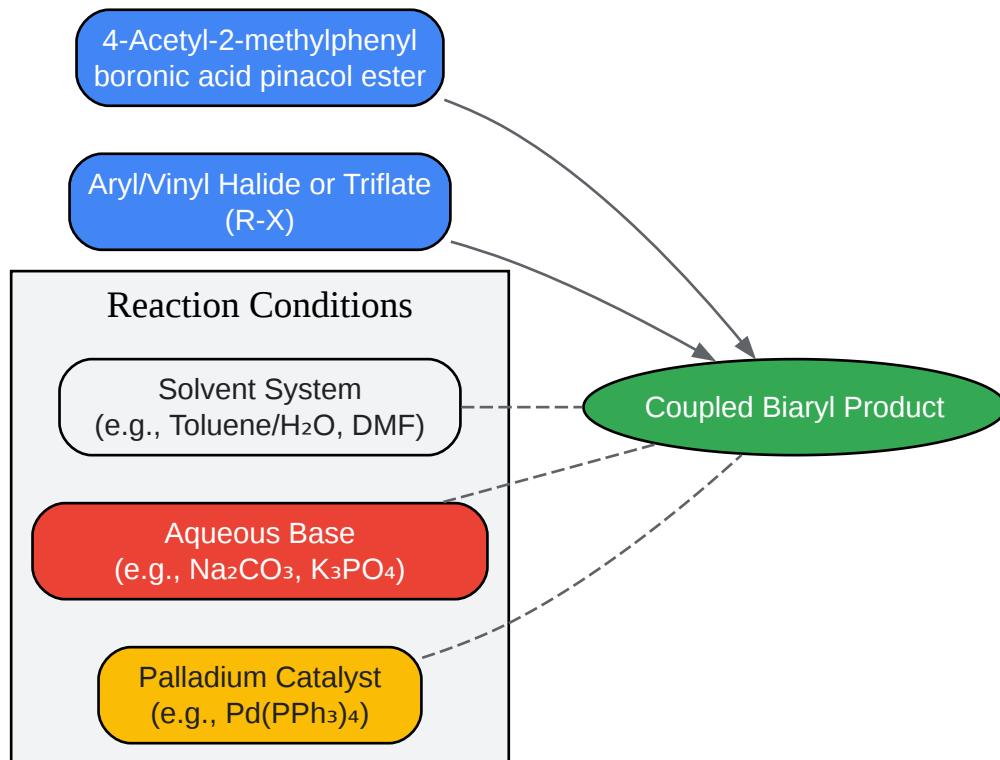
This self-validating protocol includes checkpoints to ensure reaction success.

- **Inert Atmosphere Preparation (Causality: Catalyst Protection):** Equip a Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. The palladium catalyst is air-sensitive, and failure to exclude oxygen will result in catalyst decomposition and reaction failure.
- **Reagent Addition:** To the flask, add 4-Bromo-2-methylacetophenone (1.0 eq), Bis(pinacolato)diboron (1.1-1.2 eq), Potassium Acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$, 0.02-0.03 eq). The excess diboron reagent ensures complete consumption of the starting halide, while the base is crucial for the transmetalation step of the catalytic cycle.
- **Solvent Addition:** Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M. The solvent must be anhydrous as water can hydrolyze the boronic ester product and interfere with the catalyst.
- **Reaction and Monitoring:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots for Thin Layer Chromatography (TLC) or GC-MS analysis. The disappearance of the starting aryl bromide spot is the primary indicator of completion, which typically occurs within 8-16 hours.
- **Work-up and Extraction:** Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate.
- **Purification and Verification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the pure fractions and concentrate to yield the final product as a white solid. Confirm purity and identity using ^1H NMR.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is its role as a coupling partner in Suzuki-Miyaura reactions. [1][4] This powerful C-C bond-forming reaction is a cornerstone of modern pharmaceutical and materials science synthesis.[5] The boronic ester smoothly couples with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.

Logical Relationship: Suzuki-Miyaura Coupling



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Caption: The key components of a Suzuki-Miyaura cross-coupling reaction.

The acetyl group on the molecule provides a valuable synthetic handle for post-coupling transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol condensations, greatly expanding the molecular diversity accessible from a single cross-coupling step.

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